molecular formula C15H24O2 B12678504 (Octahydro-4,7-methano-1H-indenyl)methyl butyrate CAS No. 93983-74-5

(Octahydro-4,7-methano-1H-indenyl)methyl butyrate

Cat. No.: B12678504
CAS No.: 93983-74-5
M. Wt: 236.35 g/mol
InChI Key: XTDIPJOCJZHMMU-UHFFFAOYSA-N
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Description

(Octahydro-4,7-methano-1H-indenyl)methyl butyrate (CAS 93803-42-0) is a bicyclic terpene-derived ester with the molecular formula C₁₅H₂₄O₂ and a molecular weight of 236.35 g/mol . Structurally, it consists of an octahydro-4,7-methano-1H-indene core fused with a butyrate ester group. This compound is primarily used in perfumery due to its complex olfactory profile, which combines woody, floral, and fruity notes .

Synthesis typically begins with octahydro-4,7-methano-inden-5-one, followed by esterification with butyric acid derivatives under controlled conditions . Commercial suppliers like LEAP CHEM CO., LTD. highlight its role as an intermediate in fragrance formulations and specialty chemicals .

Properties

CAS No.

93983-74-5

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

3-tricyclo[5.2.1.02,6]decanylmethyl butanoate

InChI

InChI=1S/C15H24O2/c1-2-3-14(16)17-9-12-6-7-13-10-4-5-11(8-10)15(12)13/h10-13,15H,2-9H2,1H3

InChI Key

XTDIPJOCJZHMMU-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OCC1CCC2C1C3CCC2C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Octahydro-4,7-methano-1H-indenyl)methyl butyrate typically involves the esterification of (Octahydro-4,7-methano-1H-indenyl)methanol with butyric acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods

In an industrial setting, the production of (Octahydro-4,7-methano-1H-indenyl)methyl butyrate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(Octahydro-4,7-methano-1H-indenyl)methyl butyrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The products vary depending on the nucleophile used in the reaction.

Scientific Research Applications

(Octahydro-4,7-methano-1H-indenyl)methyl butyrate is utilized in various scientific research fields, including:

    Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.

    Biology: The compound is used in biochemical assays to investigate enzyme-catalyzed reactions involving esters.

    Medicine: Research into potential therapeutic applications, such as drug delivery systems, is ongoing.

    Industry: It is used in the synthesis of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of (Octahydro-4,7-methano-1H-indenyl)methyl butyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (Octahydro-4,7-methano-1H-indenyl)methanol, which then exerts its effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ketone Derivatives

Compound Name CAS Number Molecular Formula Key Properties
1-(Octahydro-4,7-methano-inden-5-yl)-propan-2-one Not specified C₁₃H₂₀O Weak floral, fruity, woody notes with metallic undertones
1-(6-Methyl-octahydro-4,7-methano-inden-5-yl)-ethanone Not specified C₁₃H₂₀O Similar olfactory profile but less intense; synthesized via hydrogenation

Key Differences :

  • The ketone derivatives lack the ester functional group, resulting in lower volatility and weaker olfactory intensity compared to the butyrate ester.
  • NMR data for these compounds (e.g., 1H signals at 2.11–2.52 ppm) confirm structural rigidity due to the bicyclic framework .

Alcohol Derivatives

Compound Name CAS Number Molecular Formula Key Properties
2-(Octahydro-4,7-methano-inden-5-yl)-ethanol Not specified C₁₂H₂₀O Green, floral, and fruity notes with harsh undertones
(6-Methyl-octahydro-4,7-methano-inden-5-yl)-methanol Not specified C₁₂H₂₀O Weak scent profile; used as a precursor in hydrogenation reactions

Key Differences :

  • Alcohol derivatives exhibit higher polarity due to hydroxyl groups, reducing their compatibility with hydrophobic fragrance bases.
  • The butyrate ester’s enhanced longevity in perfumes stems from its slower evaporation rate compared to alcohols .

Other Ester Derivatives

Compound Name CAS Number Molecular Formula Key Properties
(Octahydro-4,7-methano-1H-inden-5-yl)methyl acrylate 93803-42-0 C₁₄H₂₀O₂ Higher reactivity due to acrylate group; used in polymer synthesis
Octahydro-4,7-methano-1H-indenemethyl acetate 30772-69-1 C₁₃H₂₀O₂ Sharper, citrus-like notes; shorter carbon chain reduces longevity

Key Differences :

  • The acrylate derivative (C₁₄H₂₀O₂) is prioritized in industrial polymers (e.g., CAS 2093197-30-7), where its reactivity supports cross-linking .
  • The butyrate ester (C₁₅H₂₄O₂) offers superior fragrance stability due to its longer alkyl chain, which minimizes oxidation .

Olfactory Performance

  • The butyrate ester’s woody-floral profile is preferred in premium perfumes, outperforming acetates and alcohols in scent retention .
  • Comparative studies note that methyl cyclohexadiene isomers (CAS 30640-46-1) and rose oxide (CAS 3033-23-6) are often blended with this compound to enhance complexity .

Data Tables

Table 1: Structural and Functional Comparison

Property Butyrate Ester Acetate Derivative Ketone Derivative
Molecular Weight 236.35 g/mol 192.25 g/mol 184.28 g/mol
Olfactory Profile Woody, floral, fruity Citrus, sharp Weak floral, metallic
Volatility Low Moderate High

Table 2: Regulatory Status of Related Compounds

Compound Name Regulatory Status
(Octahydro-4,7-methano-1H-indenyl)methyl butyrate CBI revoked in Australia for industrial polymer applications
1,3-Benzenedicarboxylic acid polymer Listed in AIIC with penalties for non-compliance

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